5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Description
5-Chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene backbone substituted with a chloro group at the 5-position and a carboxamide moiety linked to a 4,6-dimethylbenzothiazole ring. This structure combines aromatic and heterocyclic elements, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS2/c1-7-5-8(2)12-10(6-7)20-14(16-12)17-13(18)9-3-4-11(15)19-9/h3-6H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELJLEXONZAFJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(S3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of Chlorine: Chlorination of the benzothiazole core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with Thiophene: The chlorinated benzothiazole is then coupled with thiophene-2-carboxylic acid or its derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It inhibits the activity of key enzymes like cyclooxygenase (COX) and topoisomerase, leading to reduced inflammation and cell proliferation.
Comparison with Similar Compounds
Key Observations :
- The chalcone derivatives exhibit higher molecular weights and melting points due to extended aromatic systems (e.g., dimethoxy or bromophenyl groups).
Comparison with Anticoagulant Rivaroxaban (–8)
Rivaroxaban (C₁₉H₁₈ClN₃O₅S; MW 435.88) shares structural motifs with the target compound but includes additional functional groups critical for anticoagulant activity:
- Core similarity : Both contain a 5-chlorothiophene-2-carboxamide backbone.
- Key differences :
- Rivaroxaban incorporates a (5S)-2-oxo-oxazolidin-5-yl group and a 3-oxomorpholine ring, enabling selective Factor Xa (FXa) inhibition .
- The target compound’s 4,6-dimethylbenzothiazole group lacks the hydrogen-bonding sites present in Rivaroxaban’s morpholine ring, suggesting divergent biological targets.
- Stability : Rivaroxaban’s methanesulfonate salt form () exhibits high stability under humid conditions, while the stability of the target compound remains uncharacterized .
Benzothiophene/Thiazole-Based Analogs ()
3-Chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide (CAS 5701-74-6) shares a thiazole-carboxamide structure but differs in:
- Backbone : Benzothiophene vs. thiophene.
- Substituents : 2,4-Dimethylphenyl on the thiazole vs. 4,6-dimethylbenzothiazole.
- Bioactivity : Benzothiophene analogs are often explored for kinase inhibition, whereas benzothiazoles are associated with antimicrobial activity .
Research Findings and Implications
- Structural Activity Relationships (SAR): The 5-chloro-thiophene carboxamide motif is a versatile scaffold; substituents on the aromatic rings dictate solubility, stability, and target specificity.
- Gaps in Knowledge: No data are available on the target compound’s pharmacokinetics, toxicity, or specific biological targets.
Biological Activity
5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in pharmaceutical research.
Chemical Structure and Properties
The compound's structure includes a benzothiazole moiety substituted with a chloro group and a thiophene carboxamide. Its molecular formula is , and it has a molecular weight of approximately 322.83 g/mol. The presence of various functional groups contributes to its reactivity and biological activity.
Biological Activities
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The mechanism appears to involve apoptosis induction through pathways involving p53 and caspase activation .
Anti-inflammatory Effects
Preliminary studies suggest that 5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide may possess anti-inflammatory properties. This activity could be attributed to its ability to inhibit certain inflammatory mediators, although further research is needed to elucidate the specific pathways involved .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The nitro group in the structure can undergo reduction to form reactive intermediates that inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways, leading to altered cellular responses such as apoptosis in cancer cells .
- Electrophilic Reactions : The presence of electron-rich aromatic systems allows for electrophilic aromatic substitution reactions, which can modify biological targets within cells .
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that 5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide exhibited potent antibacterial activity against S. aureus, with an MIC value significantly lower than that of standard antibiotics such as ampicillin .
Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines, the compound showed IC50 values in the micromolar range against MCF-7 cells. Flow cytometry analysis revealed that treatment led to increased apoptosis rates compared to untreated controls .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide | Structure | Antimicrobial and anticancer activity |
| 2-Chloro-N-(4-methylphenyl)-4-nitrobenzamide | Structure | Similar core structure; potential anticancer properties |
| N-(4-methylphenyl)-5-nitrobenzamide | Structure | Lacks benzothiazole moiety; different biological activity profile |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, and how is its purity validated?
- Methodology : The synthesis typically involves coupling reactions between 5-chlorothiophene-2-carboxylic acid derivatives and substituted benzothiazole amines. For example, amidation via carbodiimide coupling (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF under nitrogen atmosphere . Post-synthesis purification uses column chromatography (silica gel, hexane/ethyl acetate gradient), followed by recrystallization from methanol or ethanol. Purity validation employs HPLC (>95% purity threshold) and spectroscopic techniques:
- 1H/13C NMR : Confirms integration ratios and absence of unreacted starting materials.
- HRMS : Verifies molecular ion peaks (e.g., [M+H]+) with <5 ppm deviation from theoretical values .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., in methanol) are analyzed using SHELXL for refinement. Key parameters include R-factor (<0.05), bond angle/length deviations, and electron density maps . Complementary techniques:
- IR Spectroscopy : Identifies characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹).
- Thermal Analysis : DSC/TGA assesses melting points and decomposition profiles, ensuring stability >200°C for pharmaceutical applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values) for this compound?
- Methodology : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). To mitigate:
- Standardized Protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v).
- Dose-Response Validation : Repeat assays in triplicate with positive controls (e.g., doxorubicin for cytotoxicity).
- Purity Reassessment : Impurities <1% (via HPLC) can skew results; repurify using preparative HPLC if needed .
Q. What computational approaches are recommended to predict binding mechanisms of this compound with target enzymes?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB 3QNK for Factor Xa). Set grid boxes around active sites (e.g., S1/S4 pockets for thrombin inhibitors).
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability (RMSD <2 Å).
- QSAR Modeling : Corrogate substituent effects (e.g., chlorine’s electron-withdrawing impact on benzothiazole interactions) .
Q. How can crystallographic data for polymorphic forms of this compound be validated?
- Methodology :
- Powder XRD : Compare experimental patterns with simulated data (Mercury 4.3) to identify polymorphs (e.g., Form I vs. II).
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer.
- Twinning Detection : In SHELXL, refine against TWIN/BASF parameters if Rint >0.05 suggests twinning .
Q. What strategies optimize the stability of this compound under accelerated storage conditions (40°C/75% RH)?
- Methodology :
- Excipient Screening : Co-crystallize with stabilizers (e.g., polyvinylpyrrolidone) via solvent evaporation.
- Forced Degradation Studies : Expose to UV light (ICH Q1B) and acidic/alkaline hydrolysis (0.1M HCl/NaOH) to identify degradation pathways (HPLC-MS).
- Moisture Sorption Analysis : Use DVS to determine critical RH thresholds (<75% RH recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
